

# In-Depth Technical Guide on the Crystal Structure of a Benzylmorpholine Derivative

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## Compound of Interest

Compound Name: *Methyl 4-benzylmorpholine-2-carboxylate*

Cat. No.: *B597345*

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Disclaimer: As of December 2025, a public domain crystal structure for "**methyl 4-benzylmorpholine-2-carboxylate**" is not available in surveyed crystallographic databases and literature. This guide therefore presents a comprehensive analysis of a closely related compound, 4-benzyl-4-pentylmorpholin-4-ium chloride, for which detailed crystallographic data has been published. This information is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the structural characteristics of a representative benzylmorpholine derivative.

## Introduction to 4-benzyl-4-pentylmorpholin-4-ium chloride

Morpholine and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The incorporation of a benzyl group on the morpholine nitrogen can significantly influence the molecule's steric and electronic properties, impacting its interaction with biological targets. This guide focuses on the synthesis and single-crystal X-ray diffraction analysis of 4-benzyl-4-pentylmorpholin-4-ium chloride, providing valuable insights into the solid-state conformation and packing of this class of compounds.

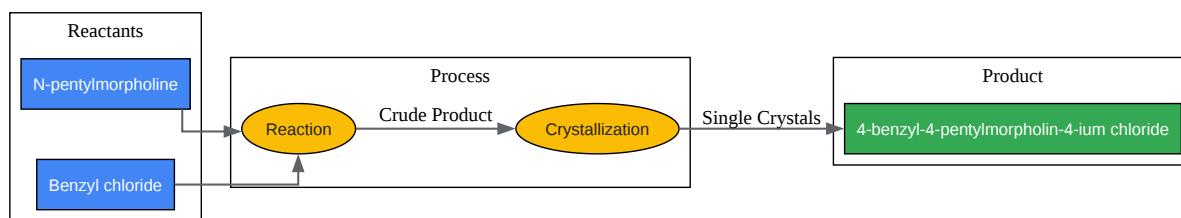
## Synthesis and Crystallization

The synthesis of 4-benzyl-4-pentylmorpholin-4-ium chloride is achieved through the reaction of N-pentylmorpholine with benzyl chloride.<sup>[1]</sup>

## Experimental Protocol: Synthesis of 4-benzyl-4-pentylmorpholin-4-ium chloride[1]

- Reaction Setup: To a 50 ml round-bottom flask, add 2 g (0.013 mol) of N-pentylmorpholine.
- Reagent Addition: Add 1.55 ml (0.013 mol) of benzyl chloride to the flask.
- Reaction Conditions: The reaction mixture is stirred at room temperature.
- Crystallization: Single crystals suitable for X-ray diffraction are obtained by the slow evaporation of an acetone solution of the crude product.

The following diagram illustrates the synthetic workflow:



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Caption: Synthetic workflow for 4-benzyl-4-pentylmorpholin-4-ium chloride.

## Crystallographic Data

The crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group  $Pna2_1$ .<sup>[1]</sup>

## Table 1: Crystal Data and Structure Refinement Parameters

Parameter	Value
Empirical formula	C <sub>16</sub> H <sub>26</sub> CINO
Formula weight	283.83
Temperature	293(2) K
Wavelength	1.54184 Å
Crystal system	Orthorhombic
Space group	Pna2 <sub>1</sub>
Unit cell dimensions	
a	17.5521(3) Å
b	9.6883(2) Å
c	9.5432(2) Å
α	90°
β	90°
γ	90°
Volume	1622.51(6) Å <sup>3</sup>
Z	4
Density (calculated)	1.162 Mg/m <sup>3</sup>
Absorption coefficient	2.083 mm <sup>-1</sup>
F(000)	616
Data collection	
Theta range for data collection	5.03 to 72.48°
Index ranges	-21≤h≤21, -11≤k≤11, -11≤l≤11
Reflections collected	15830
Independent reflections	3108 [R(int) = 0.0441]

## Refinement

Refinement method	Full-matrix least-squares on $F^2$
Data / restraints / params	3108 / 1 / 173
Goodness-of-fit on $F^2$	1.055
Final R indices [ $I > 2\sigma(I)$ ]	$R_1 = 0.0348$ , $wR_2 = 0.0886$
R indices (all data)	$R_1 = 0.0368$ , $wR_2 = 0.0903$
Largest diff. peak and hole	0.179 and -0.191 e. $\text{\AA}^{-3}$

## Molecular and Crystal Structure

The asymmetric unit of 4-benzyl-4-pentylmorpholin-4-ium chloride consists of one 4-benzyl-4-pentylmorpholin-4-ium cation and one chloride anion.[\[1\]](#) The morpholine ring adopts a chair conformation. In the crystal, the chloride ions are surrounded by four cations, forming layers.[\[1\]](#)

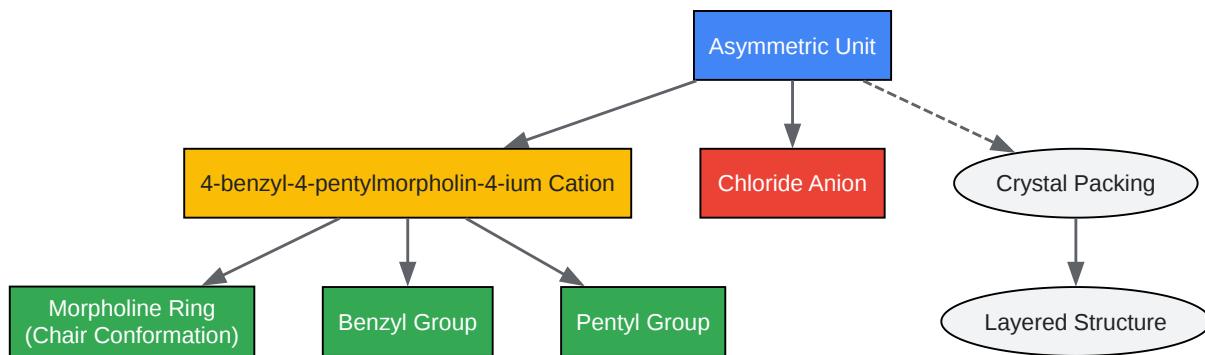
**Table 2: Selected Bond Lengths (Å)**

Bond	Length
N1-C1	1.515(3)
N1-C5	1.518(3)
N1-C8	1.524(3)
N1-C12	1.527(3)
O1-C2	1.423(3)
O1-C3	1.424(3)

**Table 3: Selected Bond Angles (°)**

Angle	Degrees
C1-N1-C5	108.9(2)
C1-N1-C8	110.1(2)
C5-N1-C8	108.9(2)
C1-N1-C12	109.8(2)
C5-N1-C12	109.4(2)
C8-N1-C12	109.7(2)
C2-O1-C3	110.3(2)

The logical relationship of the structural components can be visualized as follows:



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Caption: Hierarchical relationship of the crystal structure components.

## Conclusion

This technical guide provides a detailed overview of the synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride as a representative analog for **methyl 4-benzylmorpholine-2-carboxylate**. The presented data, including crystallographic parameters, bond lengths, and angles, offer a solid foundation for understanding the three-dimensional

arrangement of benzylmorpholine derivatives. This information is crucial for researchers in the fields of medicinal chemistry and drug development for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents. Future work should aim to crystallize and analyze the specific structure of **methyl 4-benzylmorpholine-2-carboxylate** to provide a direct comparison and further refine the understanding of this important class of molecules.

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## References

- 1. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide on the Crystal Structure of a Benzylmorpholine Derivative]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b597345#methyl-4-benzylmorpholine-2-carboxylate-crystal-structure]

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